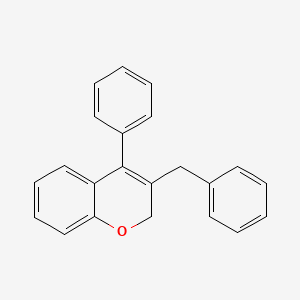
3-Benzyl-4-phenyl-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-4-phenyl-2H-1-benzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring. This compound is part of the benzopyran family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-phenyl-2H-1-benzopyran can be achieved through several methods. One common approach involves the condensation of benzaldehyde derivatives with phenylacetic acid derivatives under acidic or basic conditions. This reaction typically proceeds via a Knoevenagel condensation followed by cyclization to form the benzopyran ring .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and cyclization processes. These methods are optimized for high yield and purity, utilizing catalysts such as palladium on carbon (Pd/C) and reaction conditions that include elevated temperatures and pressures .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-4-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), zinc oxide (ZnO)
Major Products
The major products formed from these reactions include benzopyran-4-one derivatives, dihydrobenzopyran derivatives, and various substituted benzopyrans .
Applications De Recherche Scientifique
3-Benzyl-4-phenyl-2H-1-benzopyran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Benzyl-4-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. This is achieved through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylchroman: Another benzopyran derivative with similar structural features but different biological activities.
Benzopyran-4-one: Known for its cytotoxic and anti-inflammatory properties.
3-Phenyl-2H-1-benzopyran-2-imine hydrobromide: Exhibits unique chemical properties and applications.
Uniqueness
3-Benzyl-4-phenyl-2H-1-benzopyran stands out due to its specific combination of benzyl and phenyl groups, which confer unique chemical reactivity and biological activities. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
192382-60-8 |
|---|---|
Formule moléculaire |
C22H18O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
3-benzyl-4-phenyl-2H-chromene |
InChI |
InChI=1S/C22H18O/c1-3-9-17(10-4-1)15-19-16-23-21-14-8-7-13-20(21)22(19)18-11-5-2-6-12-18/h1-14H,15-16H2 |
Clé InChI |
RGSBQFPPIVBTDR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C2=CC=CC=C2O1)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


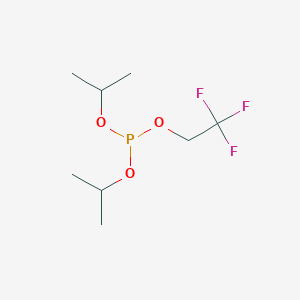
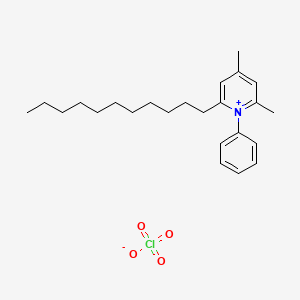
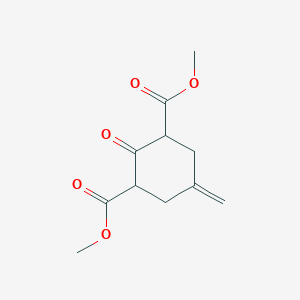
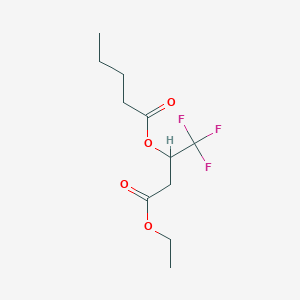
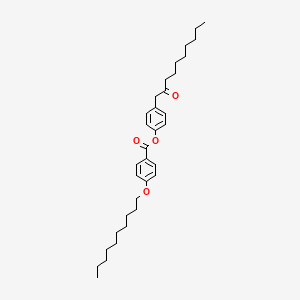
![4,4'-[(4-Amino-1,3-phenylene)bis(oxy)]diphenol](/img/structure/B12558307.png)
![4-[6-(4-Hydroxyphenyl)sulfanylpyridin-2-yl]sulfanylphenol](/img/structure/B12558312.png)
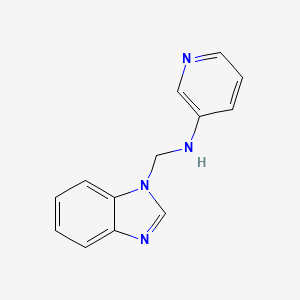
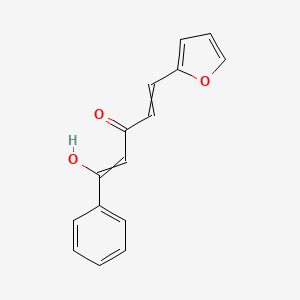
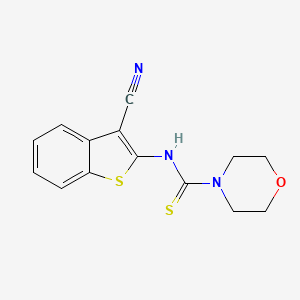
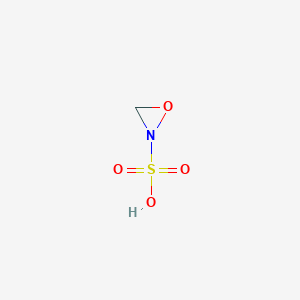

![tert-butyl (5R,8R)-8-hydroxy-7-(2-methoxy-2-oxoethyl)-6-oxo-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B12558362.png)
![4,4-Dibromo-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12558363.png)
